1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid
Description
1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid (hereafter referred to as the "target compound") is a pyrrolidine derivative featuring two carboxylic acid groups at positions 2 and 5 of the heterocyclic ring, along with a tert-butoxycarbonyl (Boc) protecting group at position 1. The Boc group is widely used in organic synthesis to protect amines, but in this context, it modifies the pyrrolidine scaffold, enhancing steric bulk and influencing reactivity. The compound’s dicarboxylic acid moieties render it polar and suitable for applications such as metal coordination, chiral building blocks in drug discovery, or intermediates in peptide mimetics. Its synthesis typically involves Boc-protection of pyrrolidine-2,5-dicarboxylic acid derivatives under basic conditions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRVVQIMKPOTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
The most straightforward method involves introducing the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of pyrrolidine-2,5-dicarboxylic acid. This approach requires careful control of pH and temperature to avoid side reactions with the carboxylic acid groups.
Procedure :
- Deprotonation : Pyrrolidine-2,5-dicarboxylic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (2.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) is added to deprotonate the secondary amine.
- Boc Activation : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is introduced dropwise at 0°C. The reaction proceeds at room temperature for 6–12 hours.
- Workup : The mixture is washed with 1M HCl to remove excess base, followed by brine. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
Challenges :
- Competing esterification of carboxylic acids with Boc₂O can occur if the base is insufficient.
- Solution : Use a mild base (e.g., DMAP) and stoichiometric control to favor N-protection over O-protection.
Yield : 65–78% (reported for analogous Boc-protected pyrrolidines).
Cyclization of Boc-Protected Linear Precursors
Intramolecular Diels-Alder Reaction
A stereoselective route involves the intramolecular Diels-Alder reaction of Boc-protected acylnitroso compounds. This method ensures high enantiomeric purity, critical for pharmaceutical applications.
Procedure :
- Precursor Synthesis : N-Boc-2,5-diaminopentanoic acid is treated with nitrosobenzene in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the acylnitroso intermediate.
- Cyclization : Heating the intermediate in toluene at 80°C induces a [4+2] cycloaddition, forming the pyrrolidine ring with concurrent introduction of the carboxylic acid groups.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 24–48 hours |
| Enantiomeric Excess | >95% (by chiral HPLC) |
Advantages :
- High stereocontrol due to the rigid transition state of the Diels-Alder reaction.
- Scalable to multi-gram quantities with minimal purification.
Asymmetric Catalysis for Enantioenriched Synthesis
Organocatalytic Aldol Reaction
Chiral organocatalysts derived from (2R,5R)-pyrrolidine-2,5-dicarboxylic acid enable asymmetric synthesis of the Boc-protected derivative. The catalyst’s bifunctional nature (acid/base sites) facilitates enantioselective bond formation.
Procedure :
- Catalyst Preparation : (2R,5R)-pyrrolidine-2,5-dicarboxylic acid (10 mol%) is activated with trifluoroacetic acid (TFA, 5 mol%) in DCM.
- Aldol Reaction : Glyoxylic acid and a ketone (e.g., acetone) are added sequentially. The reaction proceeds at –20°C for 72 hours.
- Boc Protection : The resulting aldol adduct is treated with Boc₂O and DMAP to protect the amine.
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 82% |
| Enantiomeric Excess | 89% |
| Diastereomeric Ratio | 12:1 |
Limitations :
- Requires low temperatures (–20°C) to maintain stereoselectivity.
- Multi-step synthesis increases operational complexity.
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
Recent advancements in flow chemistry have improved the scalability of Boc-protected pyrrolidine synthesis. A patented method (CN101993404A) highlights a three-step process suitable for industrial production:
Steps :
- Cyano Intermediate Synthesis :
- Boc Protection :
- Hydrolysis to Dicarboxylic Acid :
Process Advantages :
- Cost-Efficiency : Uses inexpensive industrial-grade reagents (e.g., paraformaldehyde, triethylamine).
- Throughput : Achieves 1.2 kg/hr in pilot-scale reactors.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Direct Boc Protection | 65–78 | 95–98 | Moderate | Racemic |
| Diels-Alder Cyclization | 70–85 | >99 | High | Enantioenriched |
| Organocatalysis | 82 | 97 | Low | Enantioenriched |
| Industrial Flow Process | 85–90 | 98 | High | Racemic |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding pyrrolidine-2,5-dicarboxylic acid.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Pyrrolidine-2,5-dicarboxylic acid.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in the development of drugs targeting neurological disorders and metabolic diseases. For instance, researchers have utilized this compound in the synthesis of proline analogs that exhibit anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases .
2. Peptide Synthesis
The compound is also employed in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group can be selectively removed under mild conditions, making it advantageous for synthesizing complex peptides without compromising their integrity. This application is particularly significant in the field of peptide-based therapeutics, where maintaining the stability of the peptide structure is essential .
Organic Synthesis
1. Synthesis of Heterocycles
The compound's unique pyrrolidine structure allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic compounds. These heterocycles are integral in creating new materials with enhanced properties or biological activities. For example, researchers have reported successful synthesis methodologies involving this compound that yield novel pyrrolidine derivatives with potential applications in drug discovery and material science .
2. Catalysis
Recent studies have explored the use of this compound as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize reactive intermediates can facilitate reactions such as Diels-Alder cycloadditions and various carbon-carbon bond-forming reactions, which are vital in synthetic organic chemistry .
Material Science
1. Polymer Chemistry
In material science, the compound has been investigated for its potential use in polymer chemistry. Its functional groups can be utilized to modify polymer properties, enhancing characteristics such as solubility, thermal stability, and mechanical strength. Research indicates that incorporating this compound into polymer matrices can lead to materials with improved performance for applications in coatings, adhesives, and composites .
2. Nanotechnology
The application of this compound extends into nanotechnology as well. Its derivatives are being studied for use in the fabrication of nanoparticles that can serve as drug delivery systems or catalysts in nanoreactors. These nanoparticles can be engineered to target specific cells or tissues in medical applications, showcasing the versatility of this compound .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality of pyrrolidine, preventing unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is structurally compared to 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (reported in ). Key differences include:
In contrast, the target compound’s carboxylic acids enhance solubility in polar solvents and enable acid-base chemistry or metal chelation.
Analytical Characterization
- Spectroscopy : The comparative compound’s NMR data (¹H and ¹³C) and IR absorption bands (e.g., 2246 cm⁻¹ for nitriles) are well-documented . For the target compound, characteristic Boc-related signals (e.g., tert-butyl protons at ~1.4 ppm in ¹H NMR) and carboxylic acid IR stretches (~2500–3300 cm⁻¹) would dominate.
- Mass Spectrometry : The comparative compound shows a molecular ion peak at m/z 534.5 (calculated: 534.6), confirming purity . The target compound would likely exhibit a smaller molecular ion due to its lower molecular weight.
Biological Activity
1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid (Boc-Pyr-DC) is a compound characterized by its unique structure, which includes a pyrrolidine ring and two carboxylic acid groups, protected by a tert-butoxycarbonyl (Boc) group. This structural configuration not only facilitates its use in organic synthesis but also suggests potential biological activities that merit detailed investigation.
Boc-Pyr-DC has the molecular formula and is synthesized through the protection of pyrrolidine-2,5-dicarboxylic acid with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine. The reaction typically occurs in organic solvents such as dichloromethane at room temperature, leading to high yields of the protected compound .
The primary biological activity of Boc-Pyr-DC is linked to its role as a protecting group in organic synthesis. The Boc group shields the amine functionality of the pyrrolidine, preventing unwanted reactions during chemical transformations. Upon exposure to acidic conditions, the Boc group can be selectively removed, allowing for further reactions involving the free amine .
Enzyme Inhibition
The unique structure of Boc-Pyr-DC positions it as a potential inhibitor in enzymatic pathways. Compounds with similar frameworks have been reported to inhibit various kinases and enzymes involved in cancer pathways, indicating that Boc-Pyr-DC may also exhibit similar inhibitory effects. For example, some derivatives have demonstrated potent inhibition against kinases like CDK2 and BRAF .
Table 1: Biological Activities of Pyrrolidine Derivatives
| Compound Name | Activity Type | Target Virus/Bacteria | IC50/Activity Level |
|---|---|---|---|
| A-87380 | Antiviral | Tobacco mosaic virus | 500 μg/mL |
| A-192558 | Antiviral | Tobacco mosaic virus | Higher than A-87380 |
| Compound 5 | Anti-HSV-1 | Herpes simplex virus type 1 | Significant activity |
| Boc-Pyr-DC | Potential Inhibitor | Enzymatic pathways (theoretical) | TBD |
This table summarizes findings from various studies indicating that while direct research on Boc-Pyr-DC is scarce, its structural relatives exhibit notable biological activities that suggest potential for similar effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Protection of pyrrolidine : The tert-butoxycarbonyl (Boc) group is introduced to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) .
Carboxylic acid activation : The dicarboxylic acid groups are introduced via hydrolysis of ester precursors or oxidation of alcohol intermediates.
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate high-purity product. Confirm purity via HPLC (≥95%) and characterize using ¹H/¹³C NMR (e.g., Boc peak at δ 1.4 ppm in ¹H NMR).
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify Boc group signals (tert-butyl at δ 1.4 ppm in ¹H NMR, carbonyl at ~155 ppm in ¹³C NMR) and pyrrolidine ring protons (δ 3.0–3.5 ppm). Carboxylic acid protons may appear broad due to hydrogen bonding.
- IR Spectroscopy : Confirm Boc C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H stretch (2500–3000 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M–H]⁻ peaks corresponding to the molecular weight (e.g., m/z 301.3 for C₁₁H₁₇NO₆).
Advanced Research Questions
Q. How to design experiments to investigate its role in peptide coupling reactions?
- Methodological Answer :
- Coupling Conditions : Test carbodiimide-based reagents (e.g., EDC/HOBt) or organocatalysts in solvents like DMF or DCM. Monitor reaction progress via TLC or LC-MS.
- Steric Effects : Compare coupling efficiency with non-Boc-protected analogs to assess the Boc group’s impact on reaction kinetics .
- Product Analysis : Use MALDI-TOF MS or 2D NMR (e.g., HSQC) to verify peptide bond formation and stereochemical integrity.
Q. How to resolve contradictions in solubility data reported across studies?
- Methodological Answer :
- Controlled Variables : Systematically vary pH (use buffers like PBS or Tris), temperature (4°C to 60°C), and solvent polarity (DMSO vs. aqueous mixtures).
- Counterion Effects : Test solubility with different salts (e.g., sodium vs. potassium carboxylate forms).
- Data Validation : Apply replicated analysis (e.g., triplicate measurements with error bars) and cross-validate using techniques like dynamic light scattering (DLS) for aggregation studies .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What computational strategies predict its reactivity in catalytic systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in reactions (e.g., B3LYP/6-31G* level). Focus on Boc group steric hindrance and carboxylic acid proton transfer pathways .
- Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd or Cu) to identify preferred coordination sites.
- Feedback Loops : Integrate experimental data (e.g., kinetic profiles) into computational models to refine predictions, as practiced in ICReDD’s reaction design framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

